molecular formula C10H9NO3S B8246017 Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate

Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate

Cat. No.: B8246017
M. Wt: 223.25 g/mol
InChI Key: HUKHJFAAEJEYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxy-5-methylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes a thiophene ring fused to a pyridine moiety, with a hydroxyl group at position 7, a methyl group at position 5, and a methyl ester at position 3. The hydroxyl and ester groups enhance its polarity, influencing solubility and reactivity, while the methyl substituent may modulate steric and electronic effects.

Properties

IUPAC Name

methyl 5-methyl-7-oxo-4H-thieno[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-3-7(12)9-8(11-5)6(4-15-9)10(13)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHJFAAEJEYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-B]pyridine core, followed by functional group modifications. For instance, the synthesis might begin with the cyclization of a suitable precursor to form the thieno[3,2-B]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

The substituents on the thieno[3,2-b]pyridine scaffold significantly influence physicochemical and biological properties. Key analogs include:

  • Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (): Replaces the hydroxyl and methyl groups with chlorine and trifluoromethyl substituents.
  • Methyl 7-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)ethyl)-5-oxo-8-cyclopropyl-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylate (15b, ): Features a thiazolo[3,2-a]pyridine core instead of thieno[3,2-b]pyridine. The thiazole ring introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity. The coumarin-derived substituent may confer fluorescence properties or enhanced π-π stacking .

Heterocyclic Core Modifications

  • Thieno[3,2-b]pyridine vs. Thiazolo[3,2-a]pyridine: The sulfur atom in thieno[3,2-b]pyridine contributes to a larger conjugated π-system compared to thiazolo derivatives, which contain a sulfur and nitrogen atom. This difference affects electronic properties, such as absorption maxima and redox potentials, critical for optoelectronic or catalytic applications .
  • Pyridine vs. Coumarin Hybrids : Compounds like 11d () integrate coumarin moieties, extending conjugation and enabling UV-vis absorption, useful in photodynamic therapy or sensors .

Ester Group Variations

  • The methyl ester in the target compound can be hydrolyzed to a carboxylic acid under basic conditions, altering solubility and reactivity. Analogs with bulkier esters (e.g., ethyl or benzyl) may exhibit improved membrane permeability but reduced metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of Thieno[3,2-b]pyridine Derivatives

Compound Name Core Structure R₁ (Position 5) R₂ (Position 7) Key Properties/Applications
Methyl 7-hydroxy-5-methylthieno[3,2-b]pyridine-3-carboxylate Thieno[3,2-b]pyridine CH₃ OH Polar, potential kinase inhibitor
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate Thieno[3,2-b]pyridine Cl CF₃ Enhanced electrophilicity, hydrophobic interactions
15b () Thiazolo[3,2-a]pyridine Cyclopropyl Coumarin-ethyl Fluorescence, π-π stacking

Research Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, Cl) on the thieno[3,2-b]pyridine core increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
  • Solubility and Bioavailability : The hydroxyl group in the target compound enhances aqueous solubility but may limit blood-brain barrier penetration compared to lipophilic analogs like 15c () .
  • Structural Insights : Crystallographic studies using SHELX () and CSD data () reveal that substituents influence molecular packing and hydrogen-bonding patterns, critical for solid-state properties .

Notes on Methodology and Data Sources

  • Synthetic Protocols : outlines multi-step syntheses involving alkylation and cyclocondensation, validated by NMR and MS .
  • Crystallography : SHELX remains a gold standard for small-molecule refinement (), though hydrogen-bonding analysis () and puckering coordinates () provide deeper insights into conformational dynamics .
  • Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

Methyl 7-hydroxy-5-methylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and implications for therapeutic applications.

  • Molecular Formula : C10H9NO3S
  • Molar Mass : 223.25 g/mol
  • Density : 1.405 g/cm³

The compound features a fused thieno-pyridine structure, which is critical for its biological activity. The presence of hydroxyl and carboxylate groups enhances its interaction with biological targets.

This compound primarily acts through the inhibition of specific enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

  • Tyrosine Kinase Receptors : The compound has been shown to inhibit tyrosine kinase activity, disrupting cellular proliferation and differentiation processes associated with cancer cell growth.
  • Pim-1 Kinase : It also interacts with Pim-1 kinase, which plays a role in cell survival and proliferation. Inhibition of this enzyme can induce apoptosis in cancer cells .

Biochemical Pathways

The inhibition of these targets leads to significant alterations in various biochemical pathways:

  • Cell Signaling : Disruption in signaling pathways can lead to decreased cell proliferation and increased apoptosis.
  • Gene Expression : The compound modulates gene expression related to cell cycle regulation and apoptosis, further influencing tumor growth dynamics.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
In vitro studies Demonstrated effective inhibition of cancer cell lines with IC50 values indicating potent activity against specific targets .
In vivo models Showed reduced tumor growth in mouse models when treated with the compound, confirming its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR) Investigations into the structure of the compound revealed that modifications at specific positions could enhance or reduce biological activity, guiding future drug design efforts .

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit key kinases involved in tumor growth, it may serve as a lead compound for developing new anti-cancer drugs.
  • Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties that could be explored further in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.